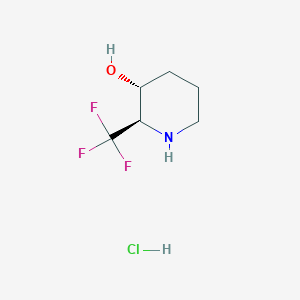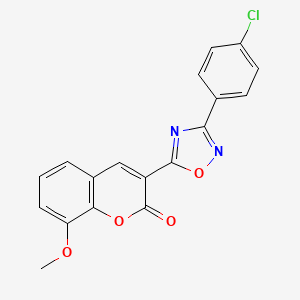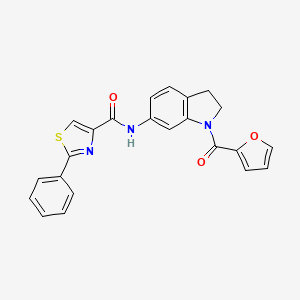
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a synthetic organic compound that features a quinoline moiety linked to an isonicotinamide group via a propyl chain
Mécanisme D'action
Target of Action
N-(3-(Quinolin-8-yloxy)propyl)isonicotinamide, also known as N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide, is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological activities and are often used in drug discovery . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with dna gyrase and type iv topoisomerase, which are essential enzymes in bacterial dna replication .
Result of Action
Quinoline derivatives are known to have antimicrobial activity, suggesting that they may exert their effects by disrupting bacterial dna replication .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins .
Cellular Effects
In cellular studies, N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has shown potential cytotoxic activity against liver (HepG2) cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide typically involves the following steps:
-
Formation of Quinolin-8-yloxypropyl Intermediate
Starting Materials: Quinoline and 3-bromopropanol.
Reaction: Quinoline is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(quinolin-8-yloxy)propanol.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Coupling with Isonicotinamide
Starting Materials: 3-(quinolin-8-yloxy)propanol and isonicotinoyl chloride.
Reaction: The intermediate 3-(quinolin-8-yloxy)propanol is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form this compound.
Conditions: This step is typically performed in an inert atmosphere, such as under nitrogen, to prevent moisture from affecting the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can yield reduced quinoline derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Solvents: Organic solvents like DMF, dichloromethane (DCM), or ethanol are commonly used.
Catalysts: Transition metal catalysts such as palladium or platinum may be employed in certain reactions.
Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.
Applications De Recherche Scientifique
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: The compound’s quinoline moiety is known for its antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Agents: Research has shown that quinoline derivatives can exhibit anticancer activity by inhibiting cell proliferation.
-
Biological Studies
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in DNA replication and repair.
Receptor Binding: It may serve as a ligand in receptor binding studies to understand its interaction with biological targets.
-
Industrial Applications
Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.
Material Science: The compound can be incorporated into materials for electronic and photonic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
Isonicotinamide: A derivative of nicotinamide with various pharmacological properties.
Quinolin-8-ol: Known for its metal-chelating properties and use in medicinal chemistry.
Uniqueness
N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is unique due to its combined structural features of quinoline and isonicotinamide, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and industry.
Propriétés
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXVBMNPDYKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
methanone](/img/structure/B2984103.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)



![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

![methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2984120.png)
